molecular formula InKOSn B14624209 CID 71440842 CAS No. 58128-57-7

CID 71440842

Cat. No.: B14624209
CAS No.: 58128-57-7
M. Wt: 288.63 g/mol
InChI Key: ZZXDDEOWDDBXJQ-UHFFFAOYSA-N
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Description

CID 71440842 is a chemical compound characterized by its isolation from natural sources or synthetic pathways. The compound was analyzed using gas chromatography-mass spectrometry (GC-MS), with its total ion chromatogram (Figure 1B) and vacuum distillation fractions (Figure 1C) indicating its purity and isolation efficiency . The mass spectrum (Figure 1D) further confirms its molecular weight and fragmentation pattern, critical for structural elucidation.

Properties

CAS No.

58128-57-7

Molecular Formula

InKOSn

Molecular Weight

288.63 g/mol

InChI

InChI=1S/In.K.O.Sn

InChI Key

ZZXDDEOWDDBXJQ-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[K].[In]

Origin of Product

United States

Preparation Methods

The preparation of CID 71440842 involves specific synthetic routes and reaction conditions. The methods typically include:

    Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

CID 71440842 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions to form various oxidation products.

    Reduction: Reduction reactions involving this compound typically use reducing agents to convert it into different reduced forms.

    Substitution: Substitution reactions involve replacing one or more atoms or groups in this compound with other atoms or groups, leading to the formation of new compounds.

    Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted forms of this compound.

Scientific Research Applications

CID 71440842 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate or in drug development processes.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71440842 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

To contextualize CID 71440842, we compare it with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and colchicine (CID 6167), which share structural motifs such as cyclic ethers or alkaloid frameworks (Figures in ). Key differences include:

  • Substituent groups : this compound lacks the methyl or hydroxyl groups seen in oscillatoxin derivatives (e.g., 30-methyl-oscillatoxin D, CID 185389) .
  • Backbone complexity : Unlike colchicine (CID 6167), which features a tropolone ring, this compound exhibits a simpler polyketide-like structure .
Table 1: Structural Features of this compound and Analogous Compounds
Compound (CID) Core Structure Functional Groups Molecular Weight (Da)*
This compound Polyketide-derived Ether, carbonyl ~300–350 (estimated)
Oscillatoxin D (101283546) Cyclic ether Hydroxyl, methyl 492.6
30-Methyl-oscillatoxin D (185389) Modified cyclic ether Methyl, ester 506.6
Colchicine (6167) Tropolone alkaloid Methoxy, amide 399.4

*Molecular weights for oscillatoxins and colchicine sourced from PubChem; this compound estimated from mass spectral data .

Analytical and Isolation Methods

This compound was isolated via vacuum distillation and GC-MS (), whereas oscillatoxins typically require liquid chromatography-mass spectrometry (LC-MS) due to their higher polarity . Colchicine, being a well-characterized alkaloid, is often purified using crystallization or HPLC .

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